molecular formula C6H4F2OS B6236860 5-(difluoromethyl)thiophene-3-carbaldehyde CAS No. 1785484-44-7

5-(difluoromethyl)thiophene-3-carbaldehyde

Cat. No.: B6236860
CAS No.: 1785484-44-7
M. Wt: 162.2
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(difluoromethyl)thiophene-3-carbaldehyde can be achieved through various methods. One common approach involves the halogen dance reaction, which is a useful synthetic tool for accessing positions in aromatic and heteroaromatic systems for subsequent functionalization . This method involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA), leading to the formation of rearranged lithiated intermediates .

Another approach involves the direct formylation or carboxylation of polyhalo-substituted thiophenes. This method can be challenging but has been successfully used to prepare various polyhalo-substituted thiophene carbaldehydes via the insertion of a carbene into C–H bonds of substituted thiophenes .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as bromine (Br₂) and nitric acid (HNO₃) are commonly used for halogenation and nitration reactions, respectively.

Major Products

    Oxidation: 5-(Difluoromethyl)thiophene-3-carboxylic acid.

    Reduction: 5-(Difluoromethyl)thiophene-3-methanol.

    Substitution: Various halogenated and nitrated derivatives of this compound.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)thiophene-3-carbaldehyde depends on its specific applicationFor example, in biological systems, it may interact with enzymes and receptors, leading to specific biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)thiophene-3-carbaldehyde is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific desired properties, such as increased stability and reactivity .

Properties

CAS No.

1785484-44-7

Molecular Formula

C6H4F2OS

Molecular Weight

162.2

Purity

95

Origin of Product

United States

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